
Pyridine, 2-(methylsulfonyl)-, 1-oxide
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Description
Pyridine, 2-(methylsulfonyl)-, 1-oxide is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Pyridine derivatives have been extensively studied for their antibacterial properties. Pyridine, 2-(methylsulfonyl)-, 1-oxide has shown enhanced antibacterial activity compared to its parent pyridine compounds. Research indicates that this compound can synergistically enhance the antibacterial effects of plant extracts against various pathogens, including Escherichia coli and Clostridium perfringens .
Pharmacological Importance
The compound serves as a scaffold in drug design due to its structural features. It has been incorporated into various therapeutic agents including antibiotics and antifungals. The presence of the methylsulfonyl group contributes to the pharmacokinetics and pharmacodynamics of these drugs, enhancing their efficacy .
Biochemical Applications
Enzyme Catalysis
Pyridine N-oxide is known to catalyze various biochemical reactions. For instance, it has been utilized in the esterification of alcohols with acetic anhydride, demonstrating its utility in synthetic organic chemistry . The compound's ability to facilitate reactions involving carbonyl compounds has been documented, showcasing its role as a versatile reagent in organic synthesis.
Oxyfunctionalization of Pyridine Derivatives
Recent studies have highlighted the use of whole cells from Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives. This bioconversion process allows for the production of hydroxylated pyridine derivatives, which are valuable in pharmaceutical applications .
Environmental Science
Pollutant Degradation
Pyridine derivatives have been explored for their potential in environmental remediation. The compound can be involved in the degradation of pollutants through biocatalytic processes. For example, specific microbial strains can utilize pyridine as a carbon source, leading to the transformation of toxic compounds into less harmful substances .
Table 1: Antibacterial Activity Comparison
Compound | MIC (mg/mL) | Activity Type |
---|---|---|
Pyridine, 2-(methylsulfonyl)-1-oxide | < 1 | Antibacterial |
Traditional Antibiotics | > 1 | Antibacterial |
Plant Extracts | < 1 | Synergistic Effect |
Case Study: Synthesis and Application
A study demonstrated the synthesis of hydroxylated pyridine derivatives using Burkholderia sp. MAK1. The reaction conditions were optimized for temperature and substrate concentration, achieving over 97% conversion efficiency within six hours at optimal temperatures (30-35°C) . This case highlights not only the compound's potential in drug development but also its application in bioremediation strategies.
Q & A
Q. Basic: What synthetic strategies are effective for introducing sulfonyl groups to pyridine N-oxide derivatives?
The introduction of sulfonyl groups to pyridine N-oxide frameworks often involves nucleophilic substitution or oxidation reactions. For example, phenyl vinyl sulfoxide has been used as a sulfonylating agent under reflux conditions in 1,4-dioxane to generate sulfonyl-substituted pyridines . Additionally, sulfonyl groups can be introduced via Michael addition or electrophilic aromatic substitution, with NaH in DMF as a base to stabilize intermediates . Reaction optimization should prioritize solvent polarity and temperature to avoid side products like over-oxidation or dimerization.
Q. Basic: How can NMR spectroscopy distinguish structural isomers of pyridine N-oxide derivatives?
NMR is critical for differentiating regioisomers. For 2-(methylsulfonyl)pyridine 1-oxide, the deshielding effect of the sulfonyl group at position 2 causes distinct splitting patterns in 1H NMR (e.g., aromatic protons at C3 and C5 show coupling constants >2 Hz due to anisotropic effects). 13C NMR can confirm the sulfonyl group’s position via carbonyl carbon shifts (~110–120 ppm for sulfonyl-attached carbons) . In advanced cases, NOESY or COSY experiments resolve steric interactions between the sulfonyl group and adjacent substituents .
Q. Advanced: What mechanistic pathways explain stereoselectivity in annulation reactions involving 2-enoyl-pyridine N-oxide?
Catalytic asymmetric [3+3] annulation of 2-enoyl-pyridine N-oxide with ketones involves organocatalysts (e.g., L-Pro-K or thiourea derivatives) that enforce stereocontrol via hydrogen bonding and π-π interactions. The sulfonyl group’s electron-withdrawing nature polarizes the enoyl moiety, favoring nucleophilic attack at the γ-position. Stereoselectivity arises from catalyst-induced facial discrimination, as shown by HPLC analysis of diastereomers (e.g., 40% ee with L-tert-Leu-K) . Computational modeling (DFT) of transition states further supports steric and electronic contributions to enantioselectivity .
Q. Advanced: How do pyridine N-oxide derivatives coordinate with lanthanides, and what factors influence ligand denticity?
Pyridine N-oxide platforms functionalized with phosphoryl groups (e.g., 2-{[diphenylphosphoryl]methyl}pyridine 1-oxide) exhibit variable denticity when binding lanthanides. Molecular mechanics suggest tridentate or pentadentate modes, but solid-state X-ray structures reveal mixed chelating/bridging interactions. For example, {Eu(7)(NO3)2(EtOAc)0.5(H2O)0.5} forms a tetradentate complex due to steric constraints from bulky phosphoryl groups . Solvent polarity and counterion choice (e.g., nitrate vs. acetate) significantly impact coordination geometry and extraction efficiency in f-element separations .
Q. Basic: What solvent polarity effects are observed in the fluorescence properties of pyridine N-oxide-based probes?
Pyridine N-oxide derivatives with carbazole substituents (e.g., 4-(9H-carbazol-9-yl)pyridine 1-oxide) exhibit solvatochromism due to large excited-state dipole moments (~15–20 D). In polar solvents (e.g., DMSO), emission spectra redshift by 50–70 nm compared to nonpolar solvents (e.g., hexane), attributed to stabilization of the charge-separated excited state. These properties enable their use as fluorescent polarity probes, with sensitivity validated via Lippert-Mataga plots .
Q. Advanced: How do computational methods aid in predicting reactivity of sulfonyl-modified pyridine N-oxide derivatives?
DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways for sulfonyl group transformations. For example, the activation energy for sulfonyl migration in 2-(methylsulfonyl)pyridine 1-oxide is ~25 kcal/mol, explaining its thermal stability below 150°C. Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites, guiding functionalization strategies . MD simulations further assess steric hindrance in multi-dentate ligand systems .
Q. Basic: What safety precautions are critical when handling pyridine N-oxide derivatives?
Pyridine N-oxide derivatives (e.g., 2-Pyridinol-1-oxide) require strict safety protocols:
- Personal protective equipment (PPE): Gloves (nitrile) and goggles to prevent skin/eye contact (GHS hazard code H315/H319) .
- Ventilation: Use fume hoods to avoid inhalation (H335).
- First aid: Immediate rinsing with water for skin contact and medical consultation for ingestion .
- Storage: Inert atmosphere (N2) at 2–8°C to prevent degradation .
Properties
CAS No. |
75853-86-0 |
---|---|
Molecular Formula |
C6H7NO3S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-methylsulfonyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)6-4-2-3-5-7(6)8/h2-5H,1H3 |
InChI Key |
OLJBXRIUTKMNEB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
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